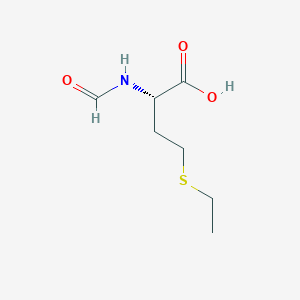

N-formyl-ethionine

CAS No.:

Cat. No.: VC16230627

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3S |

|---|---|

| Molecular Weight | 191.25 g/mol |

| IUPAC Name | (2S)-4-ethylsulfanyl-2-formamidobutanoic acid |

| Standard InChI | InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

| Standard InChI Key | XARCKCMBMDYFMK-LURJTMIESA-N |

| Isomeric SMILES | CCSCC[C@@H](C(=O)O)NC=O |

| Canonical SMILES | CCSCCC(C(=O)O)NC=O |

Introduction

Structural and Biochemical Context

Relationship to N-Formylmethionine

N-Formylmethionine (fMet) is a post-translationally modified amino acid critical for initiating protein synthesis in bacteria, mitochondria, and chloroplasts . Its structure comprises methionine with a formyl group (-CHO) attached to the α-amino group. By contrast, ethionine is a methionine analog where the methyl group (-CH₃) of methionine’s side chain is replaced by an ethyl group (-CH₂CH₃). Substituting ethionine for methionine in biochemical systems is known to disrupt metabolic pathways due to ethionine’s interference with methylation reactions .

Hypothetical Structure of N-Formyl-Ethionine

-

IUPAC Name: (2S)-2-formamido-4-(ethylsulfanyl)butanoic acid

-

Chemical Formula: C₇H₁₃NO₃S

-

Molecular Weight: 191.25 g/mol (theoretical)

This structure remains unvalidated experimentally, as no synthetic routes or spectroscopic data (e.g., NMR, mass spectrometry) are documented in public databases such as HMDB, PubChem, or DrugBank .

| Property | Methionine (Met) | Ethionine (Eth) |

|---|---|---|

| Side-chain structure | -SCH₃ | -SCH₂CH₃ |

| Van der Waals volume | 21.4 ų | 31.2 ų |

| Hydrophobicity (LogP) | -1.23 | -0.89 |

The increased steric bulk and altered hydrophobicity of ethionine’s side chain could render N-formyl-ethionine incompatible with ribosomal peptidyl transferase centers optimized for fMet .

Synthetic and Analytical Challenges

Barriers to Laboratory Synthesis

No published protocols exist for N-formyl-ethionine synthesis. Drawing parallels to fMet production, potential routes might involve:

-

Formylation of ethionine: Reacting ethionine with formyl donors (e.g., formic acid, acetic-formic anhydride) under controlled conditions.

-

Enzymatic approaches: Using modified formyltransferases to catalyze the reaction, though ethionine’s side chain may inhibit enzyme-substrate binding .

Predicted Stability Issues

-

Hydrolytic sensitivity: The formyl group in fMet is susceptible to hydrolysis by peptide deformylases . N-Formyl-ethionine would likely exhibit similar lability, complicating isolation and characterization.

-

Oxidative degradation: Ethionine’s thioether linkage is prone to oxidation, potentially yielding ethionine sulfoxide or sulfone derivatives during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume